1-Bromo-4-chlorobutane

Organic Synthesis Medicinal Chemistry Chemical Biology

1-Bromo-4-chlorobutane (CAS 6940-78-9) is a bifunctional, linear alkyl halide with the molecular formula C₄H₈BrCl and a molecular weight of 171.46 g/mol. This compound is characterized by its primary bromine and primary chlorine termini, which provide a specific reactivity profile essential for controlled, sequential synthetic transformations.

Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol
CAS No. 6940-78-9
Cat. No. B103958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chlorobutane
CAS6940-78-9
Synonyms1-Chloro-4-bromobutane;  4-Bromo-1-chlorobutane;  4-Bromobutyl Chloride;  4-Chloro-1-bromobutane;  4-Chlorobutyl Bromide;  NSC 60193;  Tetramethylenechlorobromide
Molecular FormulaC4H8BrCl
Molecular Weight171.46 g/mol
Structural Identifiers
SMILESC(CCBr)CCl
InChIInChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
InChIKeyNIDSRGCVYOEDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-chlorobutane (CAS 6940-78-9): Technical Baseline for Procurement and Research Use


1-Bromo-4-chlorobutane (CAS 6940-78-9) is a bifunctional, linear alkyl halide with the molecular formula C₄H₈BrCl and a molecular weight of 171.46 g/mol [1]. This compound is characterized by its primary bromine and primary chlorine termini, which provide a specific reactivity profile essential for controlled, sequential synthetic transformations [2]. Commercially, it is available as a clear, colorless liquid with a typical assay of ≥97.0% (GC area%), a density of approximately 1.488 g/mL at 25°C, and a boiling point of 80-82 °C at 30 mmHg .

Why Direct Substitution of 1-Bromo-4-chlorobutane with Other Linear Dihaloalkanes Can Compromise Synthetic Outcomes


Substituting 1-bromo-4-chlorobutane with closely related analogs like 1,4-dichlorobutane or 1,4-dibromobutane is not chemically equivalent due to fundamental differences in carbon-halogen bond strengths (C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol), which directly dictates nucleophilic substitution rates and reaction selectivity [1]. The asymmetric Br/Cl structure in 1-bromo-4-chlorobutane is the critical design feature that enables a specific, two-step orthogonal reactivity sequence: the more reactive C-Br terminus can be selectively functionalized first (e.g., via SN2 alkylation or Grignard formation), leaving the C-Cl terminus intact for a subsequent, distinct transformation [2]. This built-in reactivity differential, which is absent in symmetrical dihalides, provides the precise synthetic control required for the efficient construction of complex molecular architectures .

Quantitative Differentiation of 1-Bromo-4-chlorobutane from Its Closest Analogs


Comparative Reactivity: Orthogonal Functionalization Enabled by C-Br vs. C-Cl Bond Strength Differential

The differential reactivity of 1-bromo-4-chlorobutane (Br/Cl) directly enables sequential, selective functionalization—a feature impossible with symmetrical dihalides like 1,4-dibromobutane (Br/Br) or 1,4-dichlorobutane (Cl/Cl). This is quantified by the difference in C-Br vs. C-Cl bond dissociation energies (BDEs) [1]. This property is leveraged in the patented synthesis of Brexpiprazole, where 1-bromo-4-chlorobutane is specifically employed as an intermediate, underscoring its unique role in a defined industrial process [2].

Organic Synthesis Medicinal Chemistry Chemical Biology

Electrochemical Reduction: Distinct Product Distribution Compared to Other 1,4-Dihalobutanes

A direct head-to-head electrochemical study investigated the reduction of a series of 1,4-dihalobutanes (including 1-bromo-4-chloro-, 1,4-dibromo-, and 1,4-diiodobutane) at glassy carbon cathodes in DMF [1]. The study shows that the identity of the halogen pair dictates the resulting product distribution. While all compounds yield a mixture of products like cyclobutane, n-butane, and various alkenes, the specific pathways and ratios are unique to each starting material [1]. This demonstrates that 1-bromo-4-chlorobutane's electrochemical behavior is not interchangeable with other analogs.

Electrochemistry Mechanistic Studies Synthetic Methodology

Physical Property Differentiation: Density and Boiling Point Comparisons

1-Bromo-4-chlorobutane exhibits distinct physical properties that can influence handling, separation, and process design compared to its closest symmetrical analogs. Its density and boiling point lie between those of 1,4-dichlorobutane and 1,4-dibromobutane . These differences are crucial for downstream unit operations like distillation or extraction, where a change in a physical property can necessitate significant process re-optimization.

Chemical Engineering Process Chemistry Analytical Chemistry

Commercial Purity Standards and Quality Control: Enabling Reproducible Research

For scientific selection, the availability of a defined, high-purity commercial grade is critical. 1-Bromo-4-chlorobutane is routinely supplied with a purity specification of ≥99.0% (GC) by major vendors like TCI [1] and ≥97.0% (GC area%) by Sigma-Aldrich . This high level of purity and the provision of a detailed certificate of analysis (CoA) ensure consistency and reproducibility in critical research applications. In contrast, more reactive analogs like 1-chloro-4-iodobutane or 1-bromo-4-iodobutane are less stable and are often supplied with lower purity (e.g., 97%) and require stabilizers, which can interfere with sensitive reactions [2].

Analytical Chemistry Quality Assurance Procurement

Defined Application Scenarios for 1-Bromo-4-chlorobutane Based on Verified Evidence


Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Reactivity

1-Bromo-4-chlorobutane is the reagent of choice for constructing the C4-spacer unit in the synthesis of the atypical antipsychotic drug Brexpiprazole, as evidenced by a dedicated patent for its detection within the drug's intermediate [1]. This specific application relies on the compound's ability to undergo selective N-alkylation at the bromide terminus first, followed by a subsequent transformation at the chloride terminus, a sequence that cannot be replicated with a symmetrical 1,4-dihalobutane [2].

Fundamental Electrochemical Studies of Carbon-Halogen Bond Cleavage

This compound is a well-defined model substrate for investigating the mechanism of carbon-halogen bond cleavage at electrode surfaces. A head-to-head study with other 1,4-dihalobutanes demonstrated that 1-bromo-4-chlorobutane yields a distinct and predictable product distribution upon electrochemical reduction, making it a valuable tool for calibrating computational models and understanding reductive elimination pathways [3].

Preparation of Functionalized Aza-Spirocycles via Sequential Alkylation

In synthetic methodology research, 1-bromo-4-chlorobutane is specifically used to introduce a four-carbon chain via an initial alkylation step. This is exemplified in the formal synthesis of (–)-Perhydrohistrionicotoxin, where its unique Br/Cl pairing facilitates a Thorpe-Ziegler cyclization approach to construct functionalized aza-spirocyclic ring systems with high diastereoselectivity (>99:1 dr) [4].

Synthesis of Heterocyclic Compounds in Discovery Chemistry

The compound is a key reagent in discovery chemistry for the synthesis of novel heterocycles, such as spirohydantoin derivatives with potential multireceptor activity for antipsychotic and antidepressant applications . Its ability to act as a bifunctional alkylating agent enables the creation of diverse chemical libraries for biological screening.

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